molecular formula C24H23N3O2 B5747115 N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5747115
M. Wt: 385.5 g/mol
InChI Key: SUEUNLXPSDLENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as ANCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANCA is a fluorescent probe that has been widely used in the study of biological systems, particularly in the field of neuroscience.

Mechanism of Action

N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a fluorescent probe that works by binding to specific biological molecules and emitting light when excited by a certain wavelength of light. The mechanism of action of N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the interaction of the phenyl-1,2,4-oxadiazole moiety with the biological molecule of interest, resulting in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have minimal biochemical and physiological effects on biological systems, making it an ideal fluorescent probe for in vitro and in vivo studies. N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is its high sensitivity and selectivity for specific biological molecules. N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to have a high signal-to-noise ratio, making it a reliable tool for detecting low levels of biological molecules. However, N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has some limitations, including its limited photostability and its susceptibility to quenching by certain biological molecules.

Future Directions

There are many potential future directions for the use of N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in scientific research. One area of interest is the use of N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in the study of protein-protein interactions, particularly in the field of drug discovery. N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide could also be used in the development of new diagnostic tools for the detection of various diseases. Additionally, N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide could be used in the study of lipid rafts and their role in cellular signaling. Overall, N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has the potential to be a valuable tool in many areas of scientific research.

Synthesis Methods

N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized through a multistep process starting with the reaction of 2-naphthol with isopropylamine to form N-isopropyl-2-naphthol. The resulting compound is then reacted with chloroacetyl chloride to form N-isopropyl-2-(1-naphthyl)acetamide. The final step involves the reaction of N-isopropyl-2-(1-naphthyl)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.

Scientific Research Applications

N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. In particular, N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been used in the study of neurotransmitter release in neurons, as well as in the study of protein-protein interactions. N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been used in the study of lipid rafts, which are microdomains in cell membranes that are involved in signal transduction.

properties

IUPAC Name

2-naphthalen-1-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17(2)27(16-22-25-24(26-29-22)19-10-4-3-5-11-19)23(28)15-20-13-8-12-18-9-6-7-14-21(18)20/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEUNLXPSDLENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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